N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide
Description
“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole is an important heterocyclic nucleus in heterocyclic chemistry and has been found in some currently used chemotherapeutic agents . The versatile therapeutic application of the pyrazole derivative has been reported in various fields .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide”, often involves the formation of Schiff bases by the reaction between phenylhydrazine and substituted ketones . The yield of the synthesis process is typically high, with a reported yield of 95% .Molecular Structure Analysis
The molecular structure of “N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide” can be characterized by various spectroscopic techniques such as FTIR, NMR, and Mass spectroscopy . For instance, the IR spectrum shows peaks at 1611 cm^-1 (C=N), 1729 cm^-1 (C=O), and 3032 cm^-1 (CH–Ar) .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide” include a melting point of 210–212 °C and a creamy white crystal appearance . The compound has a molecular weight of 432.486 .Properties
IUPAC Name |
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c29-23(18-11-13-21(14-12-18)28(30)31)25-24-15-19-16-27(20-9-5-2-6-10-20)26-22(19)17-7-3-1-4-8-17/h1-16H,(H,25,29)/b24-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLPTPHJSAUML-IWIPYMOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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